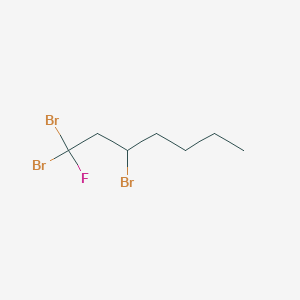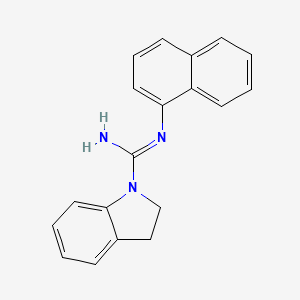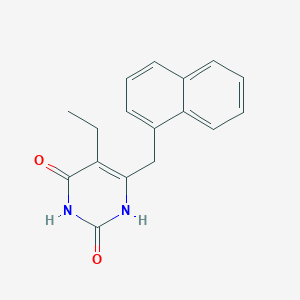
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina es un compuesto orgánico complejo perteneciente a la familia de las quinazolinas. Las quinazolinas son compuestos aromáticos heterocíclicos que han despertado una gran atención debido a sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas. Este compuesto en particular se caracteriza por la presencia de un grupo difenilmetil, un grupo metil y un grupo pirrolidinil unidos al núcleo de quinazolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de 2-aminobenzonitrilo con guanidina en condiciones de calentamiento para formar el núcleo de quinazolina
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo o el bromo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinazolina, mientras que la reducción puede producir derivados de quinazolina con grupos funcionales reducidos.
Aplicaciones Científicas De Investigación
2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se sabe que los derivados de quinazolina inhiben las tirosina quinasas, que desempeñan un papel crucial en la señalización celular y la proliferación . Al inhibir estas enzimas, el compuesto puede interferir con el crecimiento y la supervivencia de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Quinoxalinas: Otra clase de heterociclos que contienen nitrógeno con actividades biológicas similares.
Bencimidazoles: Compuestos con un núcleo de benzimidazol que exhiben una amplia gama de propiedades farmacológicas.
Singularidad
2-(Difenilmetil)-6-metil-4-(1-pirrolidinil)quinazolina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo difenilmetil, en particular, mejora su lipofilia y sus posibles interacciones con dianas biológicas.
Propiedades
Número CAS |
282538-21-0 |
|---|---|
Fórmula molecular |
C26H25N3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-benzhydryl-6-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C26H25N3/c1-19-14-15-23-22(18-19)26(29-16-8-9-17-29)28-25(27-23)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,18,24H,8-9,16-17H2,1H3 |
Clave InChI |
LGVYRIGEYJHTJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=C2N3CCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)


![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)


